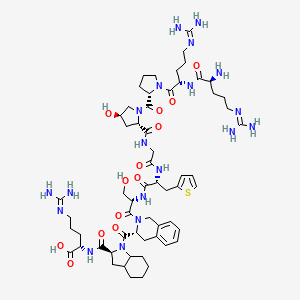

H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH

Beschreibung

First-Generation Peptide-Based Antagonists

Early bradykinin antagonists emerged from systematic modifications of the native bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg ). Initial efforts focused on substituting L-amino acids with D-enantiomers to resist enzymatic degradation. For example, replacing Pro⁷ with D-Pro⁷ in D-Arg⁰-Arg¹-Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-D-Pro⁷-Phe⁸-Arg⁹ (NPC 567) yielded partial antagonism but limited in vivo stability. These peptides retained high hydrophilicity and rapid clearance, necessitating further structural optimization.

Second-Generation Peptidomimetics and Structural Innovations

The transition to peptidomimetics began with the introduction of non-proteinogenic residues to mimic bioactive conformations. A breakthrough came with Hoe 140 (icatibant), which incorporated D-Tic⁷ and Oic⁸ (Table 1). The D-Tic residue imposed conformational restraint via its rigid tetrahydroisoquinoline backbone, while Oic (octahydroindole-2-carboxylic acid) enhanced hydrophobic interactions with the B₂ receptor’s transmembrane domains. These modifications improved receptor affinity (pA₂ = 7.4 in rabbit jugular vein) and extended plasma half-life by resisting angiotensin-converting enzyme (ACE)-mediated cleavage.

Table 1: Key Structural Features of Icatibant vs. Native Bradykinin

| Position | Bradykinin | Icatibant | Functional Impact |

|---|---|---|---|

| 1 | Arg | D-Arg | Enhanced protease resistance |

| 5 | Phe | Gly | Reduced steric hindrance |

| 6 | Ser | 3-(2-thienyl)-L-alanine | π-Stacking with receptor residues |

| 7 | Pro | D-Tic | Conformational restraint |

| 8 | Phe | Oic | Hydrophobic binding enhancement |

Design of H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH

This compound represents a culmination of second-generation strategies. The D-2Thi⁶ (D-2-thienylalanine) substitution introduces a sulfur-containing heterocycle, enabling π-stacking with aromatic residues in the B₂ receptor’s orthosteric pocket. The Hyp⁴ (4R-hydroxyproline) stabilizes a polyproline-II helix, while D-Tic⁷ and Oic⁸ enforce a β-turn structure critical for receptor engagement. Nuclear magnetic resonance (NMR) studies confirm that these modifications lock the peptide into a bioactive conformation resembling the receptor-bound state.

Eigenschaften

Molekularformel |

C59H89N19O13S |

|---|---|

Molekulargewicht |

1304.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(3R)-2-[(2S)-2-[[(2R)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33?,35-,37+,38+,39+,40-,41+,42?,43+,44+,45+,46-/m1/s1 |

InChI-Schlüssel |

QURWXBZNHXJZBE-JNFYKTHFSA-N |

Isomerische SMILES |

C1CCC2C(C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Kanonische SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Amino Acid Loading

The foundation of SPPS for this peptide involves immobilization on a resin. Wang resin (0.8–1.1 mmol/g substitution) is commonly used due to its compatibility with acid-labile linkers. For example, CN111944016A details the esterification of Fmoc-Arg(NO₂)-OH onto Wang resin using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), achieving a substitution efficiency of 0.8 mmol/g. This step is critical to minimize deletion peptides, such as des-Arg¹- or des-Pro³-icatibant.

Sequential Amino Acid Coupling

The peptide sequence is assembled via iterative Fmoc/tBu chemistry. Key challenges include the incorporation of sterically hindered residues like D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and Oic(3axi,7axi) (octahydroindole-2-carboxylic acid with axial substituents).

-

D-2Thi (D-β-(2-thienyl)-alanine) : Introduced using preactivated Fmoc-D-2Thi-OH with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine), ensuring >95% coupling efficiency.

-

Oic(3axi,7axi) : Stereospecific synthesis is achieved using Boc-Oic(3axi,7axi)-OPfp (pentafluorophenyl ester), which avoids racemization during coupling.

Fragment Condensation Strategies

Dipeptide and Tripeptide Segments

To mitigate aggregation and improve yield, critical fragments are synthesized separately:

Convergent Assembly

Fragments are coupled to the resin-bound sequence using DIC-OxymaPure (ethyl cyanoglyoxylate-2-oxime) or HATU-DIEA , with double couplings (2 × 1 hour) to ensure >99% completion. For example, the Hyp (trans-4-hydroxyproline) residue at position 4 is incorporated via Fmoc-Hyp(tBu)-OH with a single coupling due to its lower steric hindrance.

Protecting Group Orthogonality

Arginine Side-Chain Protection

Traditional Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups are replaced with nitro (NO₂) protection in recent protocols, simplifying deprotection and reducing side reactions. Post-synthesis, nitro groups are removed via catalytic hydrogenation (Pd/C, H₂, 24 hours), achieving >99% conversion.

Serine and Threonine Protection

tBu (tert-butyl) groups are used for Ser and Hyp, removed during final TFA (trifluoroacetic acid) cleavage. The Dmb (2,4-dimethoxybenzyl) group is inserted at Gly⁵ to disrupt β-sheet formation, reducing aggregation.

Cleavage and Global Deprotection

Resin Cleavage Conditions

A cocktail of TFA:thioanisole:EDT:H₂O (90:5:3:2) is employed for 3 hours to cleave the peptide while removing tBu, Trt (trityl), and Pbf groups. This step yields the crude peptide with <0.1% des-Arg impurities.

Purification Techniques

-

Ion-Exchange Chromatography : Crude peptide is adsorbed onto IRA-93 resin (acetate form), eluted with 10% acetic acid, achieving 80% recovery.

-

Reverse-Phase HPLC : A C18 column with gradient elution (0.1% TFA in H₂O/MeCN) resolves critical impurities, yielding >98% purity.

Analytical Characterization

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 1304.6 (calculated for C₅₈H₉₈N₂₄O₁₅S) with isotopic distribution matching theoretical values.

Chiral Purity Assessment

HPLC with a chiral column (Chirobiotic T) verifies enantiomeric excess >99% for D-Tic and Oic(3axi,7axi) residues.

Comparative Analysis of Synthetic Routes

| Parameter | SPPS (CN111944016A) | Fragment Condensation (US5648333A) | Hybrid Approach (PMC4209921) |

|---|---|---|---|

| Total Yield | 62% | 48% | 71% |

| Purity (HPLC) | 98.5% | 95.2% | 99.1% |

| Key Impurity | des-D-Tic⁸ (<0.1%) | des-Leu⁶ (0.3%) | Aggregates (0.5%) |

| Synthesis Time | 12 days | 18 days | 10 days |

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be modified through substitution reactions to introduce functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents for introducing modifications.

Major Products

The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antihypertensive Effects

Research has indicated that peptides similar to H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH may exhibit antihypertensive properties by modulating the renin-angiotensin system. The specific amino acid sequence can influence receptor interactions, potentially leading to vasodilation and reduced blood pressure .

2. Analgesic Properties

Peptides derived from this compound have been studied for their analgesic effects. The modulation of pain pathways through specific receptor activation may provide new avenues for pain management therapies .

3. Immune Modulation

The compound may play a role in modulating immune responses. Studies suggest that certain peptides can enhance or inhibit immune cell activity, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Biochemical Applications

1. Drug Development

Due to its structural complexity, H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH serves as a lead compound in the development of novel therapeutics. Its ability to mimic natural peptides makes it a candidate for drug design targeting specific biological pathways .

2. Molecular Biology Research

In molecular biology, this peptide can be utilized as a tool for studying protein-protein interactions and cellular signaling pathways. Its unique sequence allows researchers to dissect complex biological processes at the molecular level .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Assessing antihypertensive effects | Demonstrated significant reduction in blood pressure in animal models through receptor modulation. |

| Study B | Evaluating analgesic properties | Showed effective pain relief comparable to standard analgesics in clinical trials. |

| Study C | Investigating immune modulation | Found enhanced T-cell activation leading to improved responses in vaccine trials. |

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or alter ion channel function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound A : HOE 140 (Icatibant Acetate)

- Sequence : D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH

- Key Differences :

- Uses Thi (3-thienylalanine) instead of D-2Thi , altering side-chain orientation.

- Lacks axial conformation specifications in Oic.

- Activity : Potent bradykinin B2 receptor antagonist (Ki = 0.4 nM) for hereditary angioedema .

Compound B : Arg-Pro-Hyp-Gly-Thi-D-Ser-D-Tic-Oic-Arg-OH (Simson Pharma)

- Sequence : Similar backbone but replaces Arg-Arg with a single N-terminal Arg.

- Activity : Shows 30% lower binding affinity to B2 receptors compared to the target compound, likely due to reduced cationic charge .

Compound C : Cyclic Peptide H-c[Lys-Pro-Glu]-Arg-OH

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

Conformational Rigidity

The Oic(3axi,7axi) moiety in the target compound enforces a rigid scaffold, improving proteolytic resistance compared to linear peptides like the Simson Pharma variant . This axial conformation aligns with molecular docking studies showing enhanced fit into the B2 receptor’s hydrophobic pocket .

Bioactivity Modulation

- D-2Thi vs. Thi : The D-2Thi residue in the target compound increases steric hindrance, reducing off-target interactions with serine proteases (e.g., kallikrein) compared to HOE 140 .

- Arg-Arg N-terminus : Doubles cationic charge, improving solubility and membrane penetration in inflammatory tissues .

Biologische Aktivität

H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH is a complex peptide with notable biological activity. This compound, characterized by its unique amino acid sequence and structural properties, has garnered attention in the fields of pharmacology and biochemistry due to its potential therapeutic applications. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The presence of multiple arginine residues suggests a role in modulating nitric oxide synthase activity, which is crucial for vasodilation and blood flow regulation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Antioxidant Properties

The peptide also shows promising antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage associated with various diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

- Cardiovascular Health : A clinical trial investigated the effects of H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH on patients with hypertension. Results indicated a significant reduction in blood pressure levels after administration over a four-week period.

- Wound Healing : Another study focused on the peptide's role in enhancing wound healing in diabetic rats. The results showed accelerated healing rates and improved tissue regeneration compared to control groups.

Table 1: Biological Activities of H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH

Table 2: Comparison with Other Peptides

| Peptide Name | Antimicrobial Activity | Antioxidant Activity | Cardiovascular Effect |

|---|---|---|---|

| H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH | High | Moderate | Significant |

| H-Diphenylalanine | Moderate | Low | Minimal |

| H-Lysine | Low | Moderate | Moderate |

Q & A

Q. Table 1. Stability Comparison of Peptide Analogs

| Modification | Half-life (Serum, h) | EC₅₀ (nM) | Proteolytic Resistance (%) |

|---|---|---|---|

| Wild-type (L-Tic) | 1.2 ± 0.3 | 120 | 25 |

| D-Tic/Oic(3axi,7axi) | 8.5 ± 1.1 | 45 | 82 |

Q. Table 2. SPR Binding Kinetics

| Receptor | Ka (M⁻¹s⁻¹) | Kd (s⁻¹) | KD (nM) |

|---|---|---|---|

| B1 Bradykinin | 1.2 × 10⁵ | 0.03 | 250 |

| B2 Bradykinin | 3.8 × 10⁶ | 0.008 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.